molecular formula C12H15F4N7OS B2704713 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide CAS No. 1006343-50-5

2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Cat. No. B2704713
CAS RN: 1006343-50-5
M. Wt: 381.35
InChI Key: JEPOKBUWDFZANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a useful research compound. Its molecular formula is C12H15F4N7OS and its molecular weight is 381.35. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been tested for its antimicrobial activity against bacteria and fungi. Researchers have evaluated its effectiveness in inhibiting the growth of harmful microorganisms. Further studies could explore its potential as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .

DNA Interaction and Cleavage

Colorimetric Ion Sensing

The compound’s sensor properties have been explored calorimetrically against various anions. Its ability to detect specific ions visually makes it promising for environmental monitoring, detecting hazardous metal cations, or assessing water quality .

Antioxidant Activity

While its antioxidant activity (measured by the DPPH method) is lower than that of BHT (a common antioxidant), further investigations could explore its potential as an antioxidant in various contexts .

Organic Synthesis and Pharmaceutical Research

Schiff bases, including this compound, are privileged structures due to their ease of synthesis. Researchers can explore its applications in organic synthesis, drug development, and pharmaceutical research .

Nonlinear Optical (NLO) Effects

Theoretical calculations based on the DFT method have provided insights into the compound’s NLO effects. These properties are relevant in fields such as photonics, laser technology, and materials science .

properties

IUPAC Name

2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N7OS/c1-2-22-8(19-20-12(22)25-5-9(24)18-17)4-23-7(11(15)16)3-6(21-23)10(13)14/h3,10-11H,2,4-5,17H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPOKBUWDFZANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N7OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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